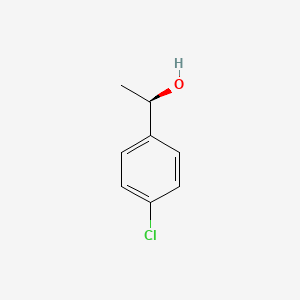![molecular formula C16H9N3O2S2 B2806148 2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 405924-32-5](/img/structure/B2806148.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a fascinating and complex organic compound It combines structural motifs from different heterocyclic rings, which confer unique chemical properties
作用机制
Target of Action
The compound’s primary targets are epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key factors in the onset and propagation of seizures.
Mode of Action
The compound interacts with its targets by binding to them, thereby modulating their activity . This interaction can lead to changes in the electrical activity of neurons, potentially reducing the frequency and severity of seizures.
Biochemical Pathways
The compound affects the GABAergic and glutamatergic pathways, which are involved in the regulation of neuronal excitability . By modulating the activity of these pathways, the compound can influence the balance between excitatory and inhibitory signals in the brain, which is often disrupted in epilepsy.
Pharmacokinetics
The pharmacokinetic properties of the compound have been predicted through computational studies
Result of Action
The molecular and cellular effects of the compound’s action include changes in neuronal excitability and synaptic transmission . These changes can potentially reduce the frequency and severity of seizures, thereby alleviating the symptoms of epilepsy.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity demonstrates that benzothiazole 2-sulfide behaves as a pseudohalide nucleofuge . This property could be exploited to overcome the problematic displacement of chloride in certain chemical reactions . .
准备方法
Synthetic Routes
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves a multi-step process. Commonly, a precursor such as 1,3-benzothiazole is reacted with pyrido[1,2-a]pyrimidine derivatives under specific conditions to form the desired product. This often involves:
The initial formation of a key intermediate by reacting the benzothiazole with an appropriate pyrimidine derivative.
Oxidation steps to introduce the oxo functional group.
Further reactions to attach the carbaldehyde group.
Reaction Conditions
Solvents: Typically, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used.
Catalysts: Often, metal catalysts such as palladium or copper are employed to facilitate specific coupling reactions.
Temperature: Reactions are usually carried out at elevated temperatures, ranging from 70°C to 150°C, depending on the specific steps involved.
化学反应分析
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized further, particularly at the sulfur atom of the benzothiazole ring.
Reduction: The oxo group can potentially be reduced to a hydroxyl group under appropriate conditions.
Substitution: The presence of multiple functional groups allows for various substitution reactions, particularly at positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution Reactions: Typically use halogenated compounds or other nucleophiles under basic conditions.
Major Products
Depending on the reaction conditions, the major products can vary widely. For example:
Oxidation: Can lead to the formation of sulfoxides or sulfones.
Reduction: Leads to alcohol derivatives.
Substitution: Produces a variety of substituted derivatives, depending on the reagent used.
科学研究应用
Chemistry
In synthetic chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can be used to introduce benzothiazole and pyridopyrimidine moieties into larger molecular frameworks.
Biology and Medicine
In biomedical research, derivatives of this compound have shown promise as potential therapeutic agents. They are being investigated for their ability to modulate biological pathways, particularly those involving kinase enzymes. These properties make them potential candidates for anti-cancer and anti-inflammatory drugs.
Industry
In industrial applications, this compound and its derivatives can be used as specialty chemicals in various manufacturing processes. They may also be used as intermediates in the production of dyes, agrochemicals, and other fine chemicals.
相似化合物的比较
Similar Compounds
2-(1,3-Benzothiazol-2-ylsulfanyl)pyridine: Shares the benzothiazole moiety but lacks the pyridopyrimidine structure.
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: Lacks the benzothiazole sulfanyl group.
Uniqueness
What sets 2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde apart is the combination of these different functional groups in a single molecule, which provides a unique set of properties and potential applications. The presence of both benzothiazole and pyridopyrimidine frameworks allows it to interact with a broader range of biological targets and participate in diverse chemical reactions.
And there we have it: a detailed deep dive into the fascinating world of this compound. Hope that feeds your curiosity!
属性
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O2S2/c20-9-10-14(18-13-7-3-4-8-19(13)15(10)21)23-16-17-11-5-1-2-6-12(11)22-16/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOKOMMZSZESMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C(=O)N4C=CC=CC4=N3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3,5-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2806066.png)
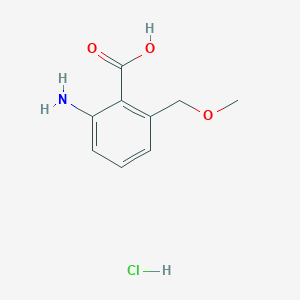
![(3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2806068.png)
![2,2-Dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2806069.png)
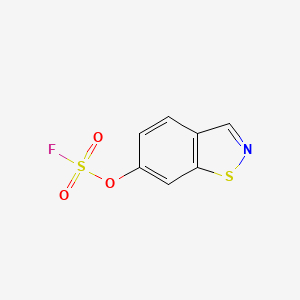
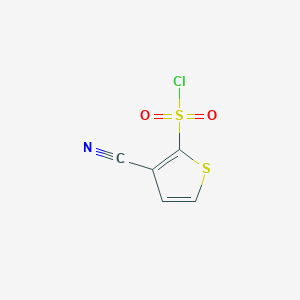
![N-[(1H-indol-3-yl)methyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide](/img/structure/B2806075.png)
![1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2806076.png)
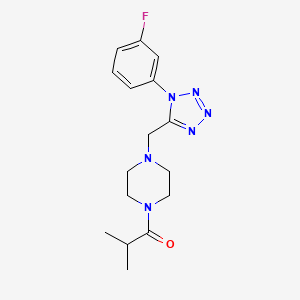
![2-Chloro-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]acetamide](/img/structure/B2806080.png)
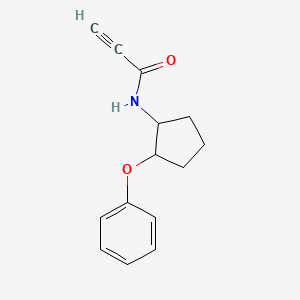
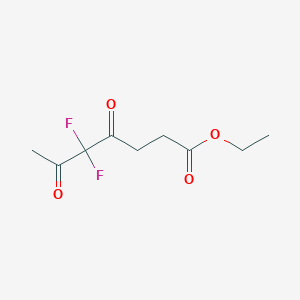
![3-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone](/img/structure/B2806085.png)
